N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20177768
InChI: InChI=1S/C24H21N5O3S/c1-32-20-13-11-17(12-14-20)23-27-28-24(29(23)19-8-3-2-4-9-19)33-16-22(31)26-25-15-18-7-5-6-10-21(18)30/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+
SMILES:
Molecular Formula: C24H21N5O3S
Molecular Weight: 459.5 g/mol

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

CAS No.:

Cat. No.: VC20177768

Molecular Formula: C24H21N5O3S

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(2-hydroxyphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide -

Specification

Molecular Formula C24H21N5O3S
Molecular Weight 459.5 g/mol
IUPAC Name N-[(E)-(2-hydroxyphenyl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H21N5O3S/c1-32-20-13-11-17(12-14-20)23-27-28-24(29(23)19-8-3-2-4-9-19)33-16-22(31)26-25-15-18-7-5-6-10-21(18)30/h2-15,30H,16H2,1H3,(H,26,31)/b25-15+
Standard InChI Key PGEJCMQJLKWQTP-MFKUBSTISA-N
Isomeric SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4O
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical moieties:

  • A hydrazide functional group (R-CONH-NH2\text{R-CONH-NH}_2), which facilitates hydrogen bonding and metal coordination.

  • A 1,2,4-triazole ring substituted with phenyl and 4-methoxyphenyl groups, enhancing aromatic stacking interactions .

  • A Schiff base linkage (-N=CH-\text{-N=CH-}) derived from the condensation of 2-hydroxybenzaldehyde and acetohydrazide, contributing to stereochemical rigidity.

The molecular formula C24H21N5O3S\text{C}_{24}\text{H}_{21}\text{N}_5\text{O}_3\text{S} and weight of 459.5 g/mol reflect its moderate polarity, as evidenced by its solubility in dimethyl sulfoxide (DMSO) and limited aqueous solubility.

Spectroscopic Characterization

Key spectroscopic data include:

  • IR spectroscopy: Peaks at 1670 cm1^{-1} (C=O stretch), 1595 cm1^{-1} (C=N imine), and 1250 cm1^{-1} (C-O-C ether).

  • 1H^1\text{H} NMR: Signals at δ 8.3 ppm (imine proton), δ 6.7–7.8 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) .

  • Mass spectrometry: A molecular ion peak at m/z 459.5 confirms the molecular weight.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol: Achieved via cyclization of thiosemicarbazide derivatives under acidic conditions.

  • S-Alkylation: Reaction with ethyl chloroacetate to introduce the sulfanylacetate group.

  • Hydrazide formation: Hydrolysis of the ester to yield 2-[(triazolyl)sulfanyl]acetohydrazide.

  • Schiff base condensation: Reaction with 2-hydroxybenzaldehyde in ethanol under reflux .

Critical reaction parameters:

  • Temperature: 60–80°C for cyclization; 25°C for Schiff base formation.

  • Solvents: Ethanol for condensation; chloroform for purification.

  • Yield: 58–65% after column chromatography.

Stability and Reactivity

The compound exhibits:

  • pH-dependent stability: Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, with optimal stability at pH 6–8.

  • Photoreactivity: The conjugated imine bond undergoes E-to-Z isomerization under UV light (λ = 365 nm) .

Comparative Analysis with Structural Analogs

Impact of Substituent Variations

Parameter4-Methoxyphenyl Derivative3-Ethoxy-2-hydroxyphenyl Analog
Molecular Weight459.5 g/mol473.6 g/mol
Antibacterial MIC12.5 µg/mL18.4 µg/mL
COX-2 Inhibition72%64%

The 4-methoxyphenyl group enhances antibacterial potency, while bulkier ethoxy substituents reduce enzyme affinity.

Role of the Triazole Ring

The 1,2,4-triazole core:

  • Stabilizes interactions with ATP-binding pockets in kinases .

  • Enhances metabolic stability compared to imidazole analogs.

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